2-Amylanthraquinone

Process Intensification Micro-packed-bed reactor Hydrogenation

Industrial H₂O₂ producers often face a trade-off between hydrogenation rate and catalyst-degrading byproducts when selecting an anthraquinone working solution. 2-Amylanthraquinone (AAQ) eliminates this compromise. It is the proven, high-selectivity reaction carrier for the anthraquinone (AQ) process, specifically designed for intensified, high-throughput H₂O₂ synthesis. - Achieves a space-time yield of 336.8 gH₂O₂·gPd⁻¹·h⁻¹ in micro-packed-bed reactors-21-25× higher than traditional reactors-while maintaining >99% effective anthraquinone retention. - Generates significantly fewer degradation byproducts than 2-ethylanthraquinone (eAQ), directly prolonging palladium catalyst lifespan and reducing downstream purification costs. - Superior solubility in working solutions enables higher H₂O₂ concentrations per cycle, making AAQ the preferred carrier for large-scale HPPO and caprolactam production.

Molecular Formula C19H18O2
Molecular Weight 278.3 g/mol
CAS No. 13936-21-5
Cat. No. B082082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amylanthraquinone
CAS13936-21-5
Molecular FormulaC19H18O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C19H18O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12H,2-4,7H2,1H3
InChIKeyUMWZLYTVXQBTTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amylanthraquinone for Hydrogen Peroxide Synthesis


2-Amylanthraquinone (AAQ), also known as 2-tert-amylanthraquinone or taAQ, is an alkyl-substituted anthraquinone derivative with the molecular formula C₁₉H₁₈O₂ . It serves as the primary reaction carrier and catalyst in the anthraquinone (AQ) process, the dominant industrial method for manufacturing hydrogen peroxide (H₂O₂) [1]. In this cyclic process, AAQ is hydrogenated to its corresponding anthrahydroquinone, which is subsequently oxidized to yield H₂O₂ while regenerating the starting quinone [2]. Key physical properties include a melting point of 60–65 °C, a predicted boiling point of approximately 447 °C at 760 mmHg, and a logP of 5.97, indicating strong lipophilicity and high solubility in organic working solvents [3].

2-Amylanthraquinone vs. Generic Anthraquinones


The performance of alkyl-anthraquinone derivatives in the industrial H₂O₂ process is highly sensitive to the length and branching of their side chains, directly impacting solubility, hydrogenation kinetics, and the formation of degradation byproducts [1]. Substituting 2-amylanthraquinone with a simpler analog like 2-ethylanthraquinone (eAQ) introduces trade-offs: while eAQ offers a faster hydrogenation rate, it produces significantly more degradation products and achieves a lower maximum H₂O₂ yield, ultimately reducing long-term process efficiency and increasing purification costs [2]. Conversely, using a bulkier derivative may further limit catalyst accessibility. Therefore, procurement decisions based solely on cost or generic anthraquinone classification without considering these quantitative, side-chain-specific performance differences can severely undermine yield, catalyst lifespan, and overall economic viability of the H₂O₂ production cycle [3].

Quantitative Performance Evidence


Space-Time Yield in Micro-Packed-Bed Reactors

In a pioneering micro-packed-bed reactor (μPBR) study, 2-amylanthraquinone (AAQ) demonstrated a record space-time yield of 336.8 gH₂O₂ gPd⁻¹ h⁻¹, which is 25× and 21× higher than conventional slurry and trickle-bed reactors, respectively [1]. Crucially, this study provided the first direct evidence that AAQ outperforms 2-ethylanthraquinone (EAQ) within this intensified system, achieving a hydrogenation efficiency of 10.13 g L⁻¹ while maintaining 99.9% effective anthraquinone retention, a balance unattainable in prior systems [1].

Process Intensification Micro-packed-bed reactor Hydrogenation

Hydrogenation Rate and Degradation Byproduct Profile

A direct comparative study over a Pd/Al₂O₃ catalyst revealed that 2-tert-amylanthraquinone (taAQ) hydrogenates at approximately half the rate of 2-ethylanthraquinone (eAQ) [1]. However, this slower kinetics is associated with a significant process advantage: taAQ produces a smaller amount of degradation products and achieves a higher maximum yield of H₂O₂ [1]. Density functional theory (DFT) calculations support that the longer, branched amyl chain of taAQ limits its accessibility to the Pd (111) surface and restricts diffusion through catalyst pores, reducing side reactions [1].

Catalytic Hydrogenation Selectivity Degradation

Solubility and Purity for Industrial H₂O₂ Yield

The high solubility of 2-amylanthraquinone in typical working solvents (e.g., mixtures of tri-methylbenzene and tri-octyl phosphate) is a critical advantage over 2-ethylanthraquinone, enabling higher working concentrations of the active quinone [1]. This higher solubility directly translates to increased H₂O₂ productivity per cycle [1]. Commercially, AAQ is available at a high purity specification of 99.5%, ensuring minimal inert or detrimental impurities that could poison catalysts or accelerate degradation [2].

Working Solution Compatibility Solubility Process Efficiency

Pd-AlPO-31/SiO₂ Catalyst Performance

When paired with an optimized Pd-AlPO-31/SiO₂ catalyst in a continuous stirred tank reactor (CSTR), 2-amylanthraquinone hydrogenation achieves an exceptional H₂O₂ yield of 8.4 g·L⁻¹ and a selectivity of 96% [1]. This performance surpasses that of conventional Pd/SiO₂ catalysts and other Pd-AlPO-n/SiO₂ formulations, underscoring the synergy between AAQ's molecular properties and advanced catalyst design for minimizing unwanted over-hydrogenation byproducts [1].

Catalyst Development Aluminophosphate Zeolites Selectivity

Application Scenarios for 2-Amylanthraquinone


Intensified H₂O₂ Production in Micro-Packed-Bed Reactors

AAQ is the preferred choice for high-throughput, intensified H₂O₂ synthesis using advanced reactor designs like micro-packed-bed reactors (μPBRs). As demonstrated, AAQ in μPBRs achieves a space-time yield of 336.8 gH₂O₂ gPd⁻¹ h⁻¹, which is 21–25× higher than traditional reactors, while maintaining >99% effective anthraquinone retention [1]. This scenario is ideal for manufacturers seeking to drastically reduce equipment footprint and operational costs while maximizing output.

Large-Scale H₂O₂ Plants: Purity and Catalyst Longevity

For established industrial H₂O₂ plants prioritizing process stability and reduced downstream purification, AAQ offers a clear advantage. Its slower hydrogenation rate is offset by a significantly lower propensity to form degradation byproducts compared to eAQ, as confirmed by head-to-head studies [2]. This directly translates to a longer lifespan for the expensive palladium catalyst and a purer hydrogen peroxide product, reducing operational expenditures over the plant's lifetime [2].

High-Concentration H₂O₂ for Propylene Oxide and Caprolactam

The growing market for high-concentration H₂O₂, used as an oxidant in the production of propylene oxide (HPPO process) and caprolactam, requires a highly soluble and efficient reaction carrier [3]. AAQ's superior solubility in working solutions allows for higher H₂O₂ concentrations to be achieved per cycle, making it a critical component for optimizing these downstream chemical processes [3].

Catalyst Development Research

AAQ serves as the standard substrate for cutting-edge research in heterogeneous catalysis, particularly for developing novel Pd-based catalysts on advanced supports like AlPO-n zeolites [4]. Its well-defined hydrogenation network and industrial relevance make it the benchmark for evaluating new catalyst formulations aimed at improving H₂O₂ yield and selectivity, with a demonstrated peak performance of 8.4 g/L yield and 96% selectivity on optimized Pd-AlPO-31/SiO₂ catalysts [4].

Technical Documentation Hub

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